molecular formula C8H11BrN2O B13919930 5-Bromo-4-isopropoxypyridin-2-amine

5-Bromo-4-isopropoxypyridin-2-amine

Katalognummer: B13919930
Molekulargewicht: 231.09 g/mol
InChI-Schlüssel: IBQSBJWGTNPLQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-isopropoxypyridin-2-amine is an organic compound with the molecular formula C8H11BrN2O and a molecular weight of 231.08 g/mol . This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine and isopropoxy groups on the pyridine ring makes this compound unique and of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 5-Bromo-4-isopropoxypyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes palladium-catalyzed reactions between 5-bromo-2-methylpyridin-3-amine and arylboronic acids to produce novel pyridine derivatives . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.

Analyse Chemischer Reaktionen

5-Bromo-4-isopropoxypyridin-2-amine undergoes various chemical reactions, including substitution, oxidation, and reduction. The bromine atom on the pyridine ring makes it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA). The major products formed from these reactions depend on the nucleophile used and the reaction conditions.

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-isopropoxypyridin-2-amine has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antiproliferative and cytotoxic effects against cancer cell lines . In medicine, it is investigated for its potential therapeutic applications. Additionally, this compound is used in the pharmaceutical industry for the development of new drugs and in the agrochemical industry for the synthesis of novel pesticides.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-isopropoxypyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the bromine and isopropoxy groups on the pyridine ring can influence its binding affinity to various enzymes and receptors. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key proteins involved in cell signaling and regulation.

Vergleich Mit ähnlichen Verbindungen

5-Bromo-4-isopropoxypyridin-2-amine can be compared with other similar compounds, such as 2-Amino-5-bromopyridine and 5-Bromo-2-methylpyridin-3-amine . These compounds share structural similarities but differ in the position and type of substituents on the pyridine ring. The unique combination of bromine and isopropoxy groups in this compound distinguishes it from these similar compounds and contributes to its unique chemical and biological properties.

Eigenschaften

Molekularformel

C8H11BrN2O

Molekulargewicht

231.09 g/mol

IUPAC-Name

5-bromo-4-propan-2-yloxypyridin-2-amine

InChI

InChI=1S/C8H11BrN2O/c1-5(2)12-7-3-8(10)11-4-6(7)9/h3-5H,1-2H3,(H2,10,11)

InChI-Schlüssel

IBQSBJWGTNPLQI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC(=NC=C1Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.